

Validating Computational Models for 1,5-Dimethylantracene Properties: A Comparative Guide

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Compound of Interest

Compound Name: 1,5-Dimethylantracene

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This guide provides an objective comparison of computational models for predicting the physicochemical properties of **1,5-Dimethylantracene**, a polycyclic aromatic hydrocarbon (PAH) of interest in various research and development fields. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from other dimethylantracene isomers and outlines a validation workflow.

Data Presentation: A Comparative Look at Dimethylantracene Isomers

A direct comparison of experimental and computed values for **1,5-Dimethylantracene** is challenging due to a scarcity of published experimental data. However, by examining data for other dimethylantracene isomers, we can establish a baseline for evaluating the performance of various computational models.

Property	Isomer	Experimental Value	Computational Model	Computed Value
Molecular Weight	1,5-Dimethylantracene	-	PubChem	206.28 g/mol [1]
9,10-Dimethylantracene	-	PubChem	206.28 g/mol [2]	
1,2-Dimethylantracene	-	PubChem	206.28 g/mol [3]	
1,4-Dimethylantracene	-	PubChem	206.28 g/mol [4]	
2,3-Dimethylantracene	-	PubChem	206.28 g/mol [5]	
LogP (o/w)	1,5-Dimethylantracene	-	XLogP3	5.4[1]
9,10-Dimethylantracene	5.69[2]	XLogP3	5.7[2]	
1,2-Dimethylantracene	-	XLogP3	4.9[3]	
1,4-Dimethylantracene	-	XLogP3	5.6[4]	
2,3-Dimethylantracene	-	XLogP3	4.9[5]	

Water Solubility	9,10-Dimethylantracene	0.056 mg/L at 25°C[2][6]	-	-
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Experimental and Computational Protocols

A robust validation of computational models hinges on a clear understanding of both the experimental and theoretical methodologies employed.

Experimental Protocols

Water Solubility Determination (for 9,10-Dimethylantracene):

The reported experimental water solubility of 9,10-dimethylantracene was determined by creating a saturated solution and subsequently measuring the concentration of the dissolved compound. A common method involves the following steps:

- **Equilibration:** Excess solute (9,10-dimethylantracene) is added to water in a sealed container.
- **Agitation:** The mixture is agitated at a constant temperature (e.g., 25°C) for an extended period to ensure equilibrium is reached.
- **Phase Separation:** The solution is allowed to stand to allow undissolved solute to settle.
- **Sampling and Analysis:** A sample of the aqueous phase is carefully removed and analyzed using a sensitive analytical technique such as spectrophotofluorometry or high-performance liquid chromatography (HPLC) to determine the concentration of the dissolved analyte.

Computational Methodologies

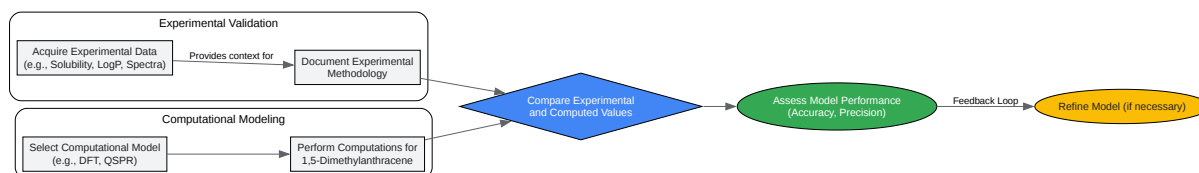
A variety of computational models are available for predicting the properties of PAHs, each with its own strengths and limitations.

- **Density Functional Theory (DFT):** Methods like B3LYP are widely used for optimizing molecular geometries and predicting electronic and spectral properties of PAHs.[7][8]

- Quantitative Structure-Property Relationship (QSPR): These are machine learning models that correlate chemical structures with their properties. The Degree of π -orbital Overlap (DPO) model is a QSPR approach used for predicting electronic properties of PAHs.[9]
- Classical Mechanics Methods: Force fields such as Amber and Gaff can be employed to predict molecular geometries and vibrational spectra, particularly for larger systems.[8]
- Semi-empirical Methods: Methods like PM3 offer a computationally less expensive alternative to DFT for electronic structure calculations.[8]

Validation Workflow

The validation of a computational model involves a systematic comparison of its predictions against reliable experimental data. The following diagram illustrates a typical workflow for this process.



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